N'-cyclohexylidene-2-phenylquinoline-4-carbohydrazide
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Overview
Description
N’-cyclohexylidene-2-phenylquinoline-4-carbohydrazide is a chemical compound that belongs to the class of quinoline derivatives. These compounds are known for their wide range of pharmacological properties, including anti-inflammatory, analgesic, and antimicrobial activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-cyclohexylidene-2-phenylquinoline-4-carbohydrazide typically involves the reaction of 2-phenylquinoline-4-carbohydrazide with cyclohexanone. The reaction is carried out in the presence of an acid catalyst, such as hydrochloric acid, under reflux conditions. The product is then purified through recrystallization .
Industrial Production Methods
While specific industrial production methods for N’-cyclohexylidene-2-phenylquinoline-4-carbohydrazide are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
N’-cyclohexylidene-2-phenylquinoline-4-carbohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of quinoline-4-carboxylic acid derivatives.
Reduction: Formation of hydrazine derivatives.
Substitution: Formation of substituted quinoline derivatives.
Scientific Research Applications
N’-cyclohexylidene-2-phenylquinoline-4-carbohydrazide has several scientific research applications:
Chemistry: Used as a precursor for the synthesis of various quinoline derivatives with potential pharmacological activities.
Biology: Investigated for its antimicrobial properties against various bacterial and fungal strains.
Medicine: Studied for its anti-inflammatory and analgesic activities, making it a potential candidate for drug development.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings
Mechanism of Action
The mechanism of action of N’-cyclohexylidene-2-phenylquinoline-4-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit the activity of certain enzymes, such as cyclooxygenase (COX), which plays a role in the inflammatory response. By inhibiting COX, the compound reduces the production of pro-inflammatory mediators, leading to its anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
- 2-phenylquinoline-4-carbohydrazide
- 2-phenylquinoline-4-carboxamide
- N’-cyclohexylidene-2-phenylquinoline-4-carboxamide
Uniqueness
N’-cyclohexylidene-2-phenylquinoline-4-carbohydrazide is unique due to its specific structural features, which contribute to its distinct pharmacological properties. The presence of the cyclohexylidene group enhances its stability and bioavailability compared to other similar compounds .
Properties
IUPAC Name |
N-(cyclohexylideneamino)-2-phenylquinoline-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O/c26-22(25-24-17-11-5-2-6-12-17)19-15-21(16-9-3-1-4-10-16)23-20-14-8-7-13-18(19)20/h1,3-4,7-10,13-15H,2,5-6,11-12H2,(H,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GPIGJGTWDJALCV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=NNC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=CC=C4)CC1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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